molecular formula C15H16FNO B1298351 (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine CAS No. 418788-17-7

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B1298351
CAS No.: 418788-17-7
M. Wt: 245.29 g/mol
InChI Key: NQYDNUKRKWAKET-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features both fluorine and methoxy functional groups attached to benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Procedure: The 2-fluorobenzyl chloride is added dropwise to a solution of 4-methoxybenzylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzylamine: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Methoxybenzylamine: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    2-Fluorobenzyl chloride: Used as a starting material but lacks the amine functionality.

Uniqueness

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both fluorine and methoxy groups, which can enhance its reactivity and binding properties. This dual functionality makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYDNUKRKWAKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354618
Record name (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418788-17-7
Record name (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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